molecular formula C6H4Br2FN B599441 2,5-Dibromo-4-fluoroaniline CAS No. 172377-05-8

2,5-Dibromo-4-fluoroaniline

Cat. No.: B599441
CAS No.: 172377-05-8
M. Wt: 268.911
InChI Key: KQGCUINAKBXZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-fluoroaniline (CAS: 172377-05-8) is a halogenated aniline derivative with the molecular formula C₆H₄Br₂FN and a molecular weight of 268.91 g/mol . It features bromine substituents at the 2- and 5-positions and a fluorine atom at the 4-position of the aromatic ring. This compound is primarily used in industrial and scientific research, particularly in organic synthesis and pharmaceutical intermediate development . It is supplied as a high-purity reagent (>99%) and requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name

2,5-dibromo-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGCUINAKBXZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679532
Record name 2,5-Dibromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172377-05-8
Record name 2,5-Dibromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-4-fluoroaniline can be synthesized through a multi-step process. One common method involves the bromination of 4-fluoroaniline. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in organic solvents like toluene or dimethylformamide.

Major Products Formed

Scientific Research Applications

2,5-Dibromo-4-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dibromo-4-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers: 3,5-Dibromo-4-fluoroaniline

Key Differences :

  • CAS Number : 1003709-35-0 (vs. 172377-05-8 for 2,5-isomer) .
  • Substituent Positions : Bromine atoms occupy the 3- and 5-positions instead of 2- and 5-positions.
  • Applications : Both isomers are used in research, but their distinct substitution patterns influence reactivity. For example, the 3,5-isomer’s symmetric bromine arrangement may favor electrophilic substitution at the para-fluoro position, whereas the 2,5-isomer’s asymmetry could lead to regioselectivity in coupling reactions .
Property 2,5-Dibromo-4-fluoroaniline 3,5-Dibromo-4-fluoroaniline
Molecular Weight 268.91 g/mol 268.91 g/mol
CAS Number 172377-05-8 1003709-35-0
Substituent Positions Br: 2,5; F: 4 Br: 3,5; F: 4
Purity >99% >98%
Storage Temperature 2–8°C 2–8°C

Halogenated Analogues with Additional Substituents

4-Bromo-3,5-difluoro-2-iodoaniline (CAS: 1467060-36-1)
  • Molecular Formula : C₆H₃BrF₂IN (MW: 333.9 g/mol ) .
  • Key Features: Incorporates iodine, which increases molecular weight and polarizability.
2,6-Dibromo-4-fluoroaniline (CAS: 344-18-3)
  • Molecular Formula : C₆H₄Br₂FN (MW: 268.90 g/mol ) .
2,6-Dibromo-3,5-dichloro-4-fluoroaniline (CAS: 1160573-76-1)
  • Molecular Formula : C₆H₂Br₂Cl₂FN (MW: 337.8 g/mol ) .
  • Key Features : Additional chlorine atoms increase molecular weight and electron-withdrawing effects, which may enhance stability but reduce solubility in polar solvents .

Fluorine-Substituted Analogues

4-Bromo-3,5-difluoroaniline (CAS: 500357-40-4)
  • Molecular Formula : C₆H₃BrF₂N (MW: 222.0 g/mol ) .
  • Key Differences: Replaces one bromine with fluorine, reducing molecular weight and altering electronic properties.

Physicochemical and Application Comparisons

Electronic Effects

  • Electron-Withdrawing Groups (EWGs) :
    • This compound : Bromine (σₚ = +0.26) and fluorine (σₚ = +0.06) create a strong electron-deficient ring, favoring nucleophilic aromatic substitution .
    • 4-Bromo-3,5-difluoroaniline : Higher fluorine content increases σₚ values, further deactivating the ring .

Solubility and Stability

  • This compound: Limited solubility in water; requires organic solvents (e.g., DMSO, ethanol) for stock solutions. Stable at 2–8°C but degrades at room temperature .
  • 3,5-Dibromo-4-fluoroaniline : Similar solubility profile but reported to form stable stock solutions at -80°C for up to 6 months .

Biological Activity

2,5-Dibromo-4-fluoroaniline (DBFA) is an organic compound with significant potential in various biological applications. Its molecular formula is C6H4Br2FN, and it is characterized by the presence of two bromine atoms and one fluorine atom at specific positions on the aniline structure. This unique substitution pattern contributes to its biological activity, particularly in antimicrobial and anticancer research.

  • Molecular Weight : 268.91 g/mol
  • CAS Number : 172377-05-8
  • Structure : The compound is a derivative of aniline, featuring bromine and fluorine substituents that influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Initial studies suggest that DBFA has potential as an antimicrobial agent. Its structural properties may enhance its interaction with microbial targets.
  • Anticancer Activity : DBFA has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve the disruption of cellular pathways critical for tumor growth.

The biological effects of DBFA are largely attributed to its interaction with specific enzymes and receptors within biological systems. It is hypothesized that:

  • Enzyme Inhibition : DBFA may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell viability in cancerous cells.
  • Receptor Modulation : The compound might alter receptor functions on cell surfaces, affecting signaling pathways crucial for cell survival and proliferation.

Antimicrobial Studies

A study focused on the antimicrobial efficacy of DBFA revealed its potential against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that DBFA could be developed into a novel antimicrobial agent, especially against Gram-positive bacteria.

Anticancer Research

In vitro studies on cancer cell lines demonstrated that DBFA significantly inhibited cell proliferation. For instance:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 25 µM after 48 hours of treatment

This level of inhibition indicates a promising therapeutic potential for DBFA in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DBFA, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
2,6-Dibromo-4-fluoroanilineBromine at positions 2 and 6Moderate antimicrobial activity
4-FluoroanilineLacks bromine substituentsLimited bioactivity
2,5-DibromoanilineLacks fluorine substituentLower anticancer potential

DBFA stands out due to its dual halogenation, which enhances both its chemical reactivity and biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.